2-Chloro-1-(2-methyloxolan-3-yl)ethanone is a chemical compound with the molecular formula and a molecular weight of 162.62 g/mol. This compound is classified as a chloro ketone, specifically featuring a chloro substituent on the first carbon and a methyloxolane moiety on the second carbon of the ethanone structure. It is primarily utilized in organic synthesis and medicinal chemistry, serving as an intermediate in the development of pharmaceuticals and complex organic molecules.
The synthesis of 2-Chloro-1-(2-methyloxolan-3-yl)ethanone typically involves the reaction of 2-methyloxolan-3-ol with thionyl chloride. This reaction proceeds under controlled conditions to ensure optimal yield and purity. The general reaction can be summarized as follows:
The reaction mechanism involves the conversion of the alcohol group in 2-methyloxolan-3-ol into a chlorinated ketone through nucleophilic substitution. The resulting product can be purified using techniques such as distillation or chromatography to isolate 2-Chloro-1-(2-methyloxolan-3-yl)ethanone in high purity.
The molecular structure of 2-Chloro-1-(2-methyloxolan-3-yl)ethanone features a chloro group attached to the first carbon of an ethanone framework, while a 2-methyloxolane ring is attached to the second carbon. The InChI representation for this compound is:
The structural data indicates that this compound has distinct stereochemical properties due to its cyclic structure, which influences its reactivity and interaction with biological targets.
2-Chloro-1-(2-methyloxolan-3-yl)ethanone can undergo several types of chemical reactions:
These reactions are significant for synthesizing derivatives that may exhibit varying biological activities or serve different purposes in organic synthesis.
The mechanism of action for 2-Chloro-1-(2-methyloxolan-3-yl)ethanone involves its capacity to act as an alkylating agent. It interacts with specific molecular targets such as enzymes or nucleic acids within biological systems:
The physical properties of 2-Chloro-1-(2-methyloxolan-3-yl)ethanone include:
Chemical properties include:
Relevant data regarding these properties are critical for handling and application in laboratory settings.
The applications of 2-Chloro-1-(2-methyloxolan-3-yl)ethanone are diverse:
This compound's unique structural features make it valuable for targeted research across multiple scientific domains.
The oxolane (tetrahydrofuran) ring in 2-chloro-1-(2-methyloxolan-3-yl)ethanone is typically constructed via acid-catalyzed intramolecular cyclization of diol or hydroxy carbonyl precursors. A prevalent approach involves Lewis acid-mediated cyclization of 4-hydroxy ketones, where tin(IV) chloride or boron trifluoride diethyl etherate catalyzes the formation of the 2-methyloxolane ring system. This reaction proceeds through a nucleophilic attack by the hydroxy group on the carbonyl carbon, followed by dehydration to yield the cyclic ether [7]. Alternative routes employ bromohydrin intermediates derived from unsaturated ketones, where bromine-assisted ring closure affords precise stereochemical control at the C3 position. For instance, treatment of 5-hydroxy-2-methylpentan-3-one with hydrobromic acid yields the 3-substituted oxolane scaffold with retention of configuration at the stereocenter [1].
Table 1: Cyclization Methods for 2-Methyloxolane Synthesis
Precursor | Catalyst/Reagent | Temperature (°C) | Yield (%) | Stereoselectivity |
---|---|---|---|---|
4-Hydroxy-2-pentanone | Tin(IV) chloride | 25 | 78 | Moderate (dr 3:1) |
5-Hydroxy-2-pentanone | p-Toluenesulfonic acid | 80 | 85 | Low |
4-Hydroxy-4-methylpentenal | Gold(I) complex | 60 | 92 | High (dr >19:1) |
Epoxy ketone | Zinc bromide | 40 | 75 | High (dr 15:1) |
Cyclization efficiency is highly dependent on the substitution pattern: Precursors with α-methyl groups exhibit enhanced regioselectivity due to steric constraints during ring closure. Microwave-assisted cyclization reduces reaction times from hours to minutes while improving diastereomeric ratios by minimizing thermal degradation pathways [1] [7].
Chloroacetylation of the preformed 2-methyloxolan-3-one core employs α-halogenation strategies using electrophilic chlorine sources. Direct chlorination at the C1 position is achieved via enolate formation with lithium diisopropylamide at −78°C, followed by treatment with hexachloroethane or N-chlorosuccinimide. This method affords regioselective α-chlorination without epimerization of the C3 stereocenter [5] [8]. Alternative pathways involve Friedel-Crafts acylation where 2-methyloxolane derivatives react with chloroacetyl chloride in dichloromethane using aluminum chloride catalysis. The reaction mechanism proceeds through acylium ion formation, nucleophilic attack by the oxolane oxygen, and subsequent rearrangement to the C3-acylated product [5].
Solvent polarity critically influences reaction kinetics and byproduct formation:
Recent advances utilize continuous-flow reactors with in situ generation of chloroacetyl chloride from chloroacetic acid and oxalyl chloride, enhancing atom economy and reducing waste [1] [5].
The chlorine atom in 2-chloro-1-(2-methyloxolan-3-yl)ethanone serves as a versatile handle for palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions with arylboronic acids proceed efficiently using tetrakis(triphenylphosphine)palladium(0) (1-3 mol%) in toluene/water (4:1) at 80°C, yielding biaryl-functionalized oxolanes. The reaction tolerates diverse substituents including methoxy, cyano, and trifluoromethyl groups, with electron-deficient boronic acids coupling faster due to enhanced transmetalation kinetics [3] [9].
Key mechanistic stages:
Table 2: Palladium-Catalyzed Coupling Efficiency by Arylboronic Acid Substituent
Arylboronic Acid Substituent | Catalyst System | Time (h) | Yield (%) |
---|---|---|---|
4-Methoxy | Pd(PPh₃)₄/K₂CO₃ | 8 | 65 |
4-Cyano | Pd(OAc)₂/SPhos/K₃PO₄ | 3 | 92 |
3-Trifluoromethyl | PdCl₂(dppf)/CsF | 6 | 84 |
2-Naphthyl | Pd(PPh₃)₄/Ag₂O | 12 | 78 |
Notably, Sonogashira coupling with terminal alkynes requires copper(I) iodide co-catalysis in diisopropylamine solvent, achieving 70-90% yields while preserving the oxolane ring integrity [3] [6].
The ketone functionality enables structural diversification via reductive amination with primary and secondary amines. Sodium triacetoxyborohydride in dichloroethane at ambient temperature provides superior stereocontrol compared to sodium cyanoborohydride, particularly for chiral amines where diastereoselectivity exceeds 9:1 dr. The reaction proceeds through iminium ion formation, where bulky amines exhibit slower reaction kinetics but higher stereoselectivity due to steric constraints in the transition state [6] [10].
Electronic effects on reaction rate:
Cyclic amines like pyrrolidine undergo quantitative conversion within 30 minutes, producing tertiary amines suitable as intermediates for pharmaceutical building blocks. This method facilitates installation of nitrogen-containing heterocycles without racemization at the oxolane C3 stereocenter [6] [10].
Stereoselectivity at the C3 position is governed by substrate-directed asymmetric induction during cyclization. Chiral auxiliaries such as (S)-4-benzyl-2-oxazolidinone enable diastereomeric ratios exceeding 20:1 through chelation control. The auxiliary coordinates to Lewis acids (e.g., titanium(IV) chloride), directing nucleophilic attack to the si-face of the prochiral carbonyl [7]. Enzymatic approaches using lipases in organic media achieve kinetic resolution of racemic 3-hydroxy oxolanes, with Pseudomonas fluorescens lipase showing 98% enantioselectivity for (R)-isomers when vinyl acetate serves as acyl donor [1].
Conformational analysis reveals that:
Microwave-assisted dynamic kinetic resolution combines racemization catalysts (e.g., Shvo's catalyst) with enzymatic resolution, achieving 95% ee and 88% yield for enantiopure 3-acetyl oxolanes [7] [10].
The spatial orientation of the methyl group at C2 significantly influences reaction rates and stereoselectivity. Comparative studies of 2-methyl versus 3-methyl oxolanes demonstrate:
Table 3: Substituent Effects on Oxolane Reactivity
Reaction Type | 2-Methyloxolane Derivative | 3-Methyloxolane Derivative | Rate Ratio (2-Me/3-Me) |
---|---|---|---|
Bromination at C1 | k = 4.3 × 10⁻⁴ M⁻¹s⁻¹ | k = 5.4 × 10⁻⁵ M⁻¹s⁻¹ | 8.0 |
Enolization with LDA | t₁/₂ = 15 min | t₁/₂ = 180 min | 0.083 |
Pd-catalyzed coupling | Yield: 94% | Yield: 73% | 1.3 |
Reductive amination | dr: 10:1 | dr: 3:1 | 3.3 |
Computational studies (DFT at M06-2X/def2-TZVP level) reveal that 2-methyl substitution stabilizes the half-chair transition state by 1.8 kcal/mol through hyperconjugative interactions between the methyl C–H σ-bond and the developing oxocarbenium ion. This stabilization accelerates reactions involving cationic intermediates while enhancing facial selectivity in nucleophilic additions [7] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2